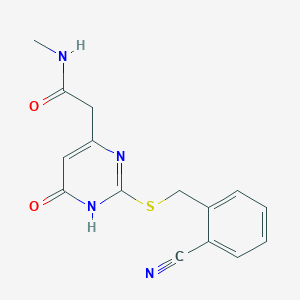
2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide” is a complex organic molecule. It contains several functional groups, including a cyanobenzyl group, a thio group, a pyrimidinone ring, and an acetamide group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The cyanobenzyl group and the thio group could potentially participate in various interactions, such as hydrogen bonding or pi stacking .
Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the cyanobenzyl group, the thio group, and the pyrimidinone ring. These groups could potentially participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the cyanobenzyl group and the thio group could potentially affect its solubility, stability, and reactivity .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Antitumor Evaluation
One study focuses on the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar precursor, showcasing the compound's utility in creating diverse heterocyclic derivatives with significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010).
Thymidylate Synthase Inhibitors
Another study explores the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors and antitumor agents. This work demonstrates the compound's role in developing TS inhibitors, highlighting its potential in cancer therapy (A. Gangjee et al., 2004).
Non-nucleoside Reverse Transcriptase Inhibitors
Research into dihydro(alkylthio)(naphthylmethyl)oxopyrimidines presents these compounds as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the S-DABO series, with specific compounds showing low micromolar range activity against HIV-1, suggesting potential applications in antiretroviral therapy (A. Mai et al., 1997).
Antihistaminic Action and Theoretical Studies
Another investigation into (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide examines its in vitro H1-antihistaminic activity, showcasing the potential of related compounds in developing bronchorelaxant effects via H1 receptor antagonism, supported by experimental and theoretical studies (Murat Genç et al., 2013).
Antimicrobial Activities
Further research on thiopyrimidine and thiazolopyrimidine derivatives starting from a similar base structure evaluates their antimicrobial activities, suggesting the compound's relevance in synthesizing new antimicrobial agents (U. Hawas et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(2-cyanophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-17-13(20)6-12-7-14(21)19-15(18-12)22-9-11-5-3-2-4-10(11)8-16/h2-5,7H,6,9H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLDQNCOQAMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)
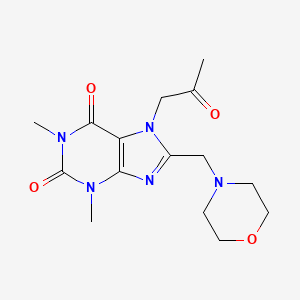



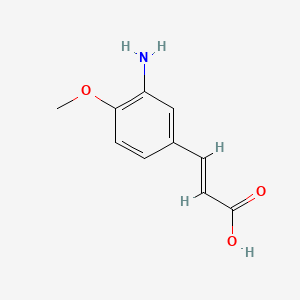
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)

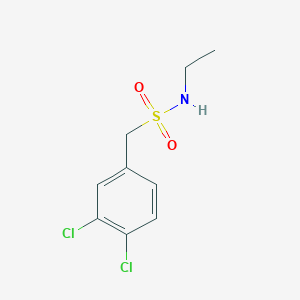
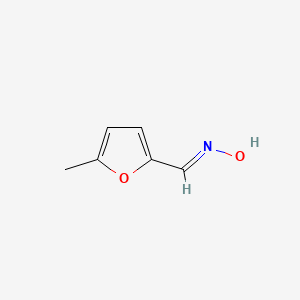

![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine](/img/structure/B2566135.png)